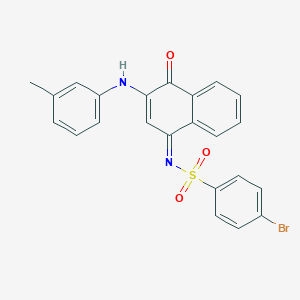![molecular formula C25H19ClFNO4S B281546 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has a range of biochemical and physiological effects, including the inhibition of cell proliferation and migration, as well as the induction of cell death in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for investigating these conditions in laboratory experiments. However, this compound can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are many potential future directions for research on 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the development of new therapies for cancer and inflammatory diseases based on this compound. Another potential direction is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to explore the potential limitations and challenges associated with using this compound in laboratory experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the reaction of 4-chloroaniline and 4-fluorobenzenesulfonyl chloride to form 4-chloro-N-(4-fluorophenyl)sulfonylaniline. This intermediate is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid to form the final product.
Applications De Recherche Scientifique
4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these conditions.
Propriétés
Formule moléculaire |
C25H19ClFNO4S |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
4-chloro-N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H19ClFNO4S/c26-17-7-5-16(6-8-17)25(29)28(33(30,31)20-12-9-18(27)10-13-20)19-11-14-24-22(15-19)21-3-1-2-4-23(21)32-24/h5-15H,1-4H2 |
Clé InChI |
CWIUQUQILBHYQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)


![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)